Ethyl Spiro[2.2]pentane-1-carboxylate
Description
Ethyl spiro[2.2]pentane-1-carboxylate (CAS: 6142-68-3) is a spirocyclic compound with a molecular formula of C₈H₁₂O₂ and a molar mass of 140.18 g/mol . Its structure consists of two fused cyclopropane rings sharing a single carbon atom, forming a spiro[2.2]pentane core esterified with an ethyl group. This unique architecture imparts high ring strain and steric hindrance, influencing its reactivity and physical properties. The compound is commercially available through suppliers like Shanghai Macklin Biochemical Co., Ltd., and is utilized in pharmaceutical and materials research due to its rigid, three-dimensional geometry .
Properties
IUPAC Name |
ethyl spiro[2.2]pentane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-10-7(9)6-5-8(6)3-4-8/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCMOZZGXYHEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Spiro[2.2]pentane-1-carboxylate typically involves the following steps:
Formation of the Spiro Intermediate: The initial step involves the formation of a spiro intermediate through a cyclopropanation reaction. This can be achieved by reacting a suitable diazo compound with an alkene in the presence of a transition metal catalyst such as rhodium or copper.
Esterification: The spiro intermediate is then subjected to esterification to introduce the ethyl carboxylate group. This can be done by reacting the intermediate with ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol. Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Ethyl Spiro[2.2]pentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl Spiro[2.2]pentane-1-carboxylate involves its interaction with molecular targets through its spirocyclic structure. The compound can bind to specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues: Spiro Derivatives
Ethyl 2-Methylenespiro[2.2]pentane-1-carboxylate (CAS: 138469-28-0)
- Molecular Formula : C₉H₁₂O₂
- Molar Mass : 152.19 g/mol
- Key Differences : The addition of a methylene group at the C2 position increases molecular weight and alters steric effects. Computational data predicts a higher boiling point (194.55°C ) and density (1.091 g/cm³ ) compared to the parent compound .
Spiro[acenaphthene-2′,2′-pyrrolidin]-1′-ones
- These features improve solubility in polar solvents and expand applications in medicinal chemistry (e.g., kinase inhibitors) .
Cyclic Carboxylates: Non-Spiro Analogues
Ethyl Cyclobutanecarboxylate (CAS: 14924-53-9)
- Molecular Formula : C₇H₁₂O₂
- Molar Mass : 128.17 g/mol
- Key Differences : The cyclobutane ring reduces ring strain compared to spiro[2.2]pentane, leading to lower thermal stability. This compound is more flexible, favoring reactions like ring-opening polymerizations .
Ethyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride
- Molecular Formula: C₈H₁₄ClNO₂ (hydrochloride salt)
- Key Differences : The bicyclo[1.1.1]pentane core introduces a bridgehead amine group, enhancing polarity and hydrogen-bonding capacity. This derivative is prioritized in peptide mimetics due to improved bioavailability .
Functionalized Bicyclo Derivatives
Methyl 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylate (CAS: 2092825-26-6)
- Molecular Formula : C₈H₁₂O₃
- Molar Mass : 156.18 g/mol
- Key Differences : The hydroxyl group increases hydrophilicity (logP ≈ 0.5 vs. 1.2 for the spiro compound) and enables functionalization via esterification or glycosylation .
Methyl 3-Formylbicyclo[1.1.1]pentane-1-carboxylate (CAS: 180464-92-0)
- Molecular Formula : C₈H₁₀O₃
- Molar Mass : 154.16 g/mol
- Key Differences : The formyl group provides a reactive site for nucleophilic additions (e.g., Grignard reactions), distinguishing it from the inert spiro[2.2]pentane carboxylate .
Biological Activity
Ethyl Spiro[2.2]pentane-1-carboxylate is a unique organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its distinctive spirocyclic structure. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a spirocyclic framework, which contributes to its chemical reactivity and biological interactions. The compound can be represented as follows:
This structure allows for diverse chemical reactions, including oxidation and substitution, which are crucial for its biological activity.
Target Interactions
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Research indicates that the compound may influence:
- Enzymatic Activity : It can act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound may bind to receptors influencing neurotransmission or other physiological processes.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound suggest favorable pharmacokinetic profiles:
- Absorption : High gastrointestinal absorption has been predicted.
- Blood-Brain Barrier Penetration : The compound's lipophilicity may allow it to cross the blood-brain barrier effectively.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound through in vitro assays. One notable study involved testing the compound against A549 lung adenocarcinoma cells. The results indicated varying levels of cytotoxicity compared to standard chemotherapeutic agents like cisplatin.
| Compound | Viability (%) | IC50 (µM) |
|---|---|---|
| This compound | 70% (at 100 µM) | 25 |
| Cisplatin | 40% (at 100 µM) | 10 |
These findings suggest that while this compound exhibits some anticancer properties, it may require structural modifications for enhanced efficacy.
Antimicrobial Activity
The antimicrobial properties of this compound were also explored against various strains of bacteria, including multidrug-resistant Staphylococcus aureus. The compound demonstrated moderate activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 64 |
| Escherichia coli | >64 |
These results indicate potential as a lead compound for developing antimicrobial agents, particularly against resistant strains.
Case Studies and Research Findings
A comprehensive study published in MDPI highlighted the synthesis and biological characterization of several derivatives related to this compound. The study found that modifications at specific positions on the spirocyclic structure significantly impacted both anticancer and antimicrobial activities, emphasizing the importance of structure-activity relationships (SAR) in drug development .
Another investigation focused on the antimalarial properties of spirocyclic compounds similar to this compound, indicating that functional group polarity plays a crucial role in enhancing bioactivity against malaria parasites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
